

# 3-Chloro-4,6-dimethylpyridazine chemical properties

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## Compound of Interest

Compound Name: 3-Chloro-4,6-dimethylpyridazine

Cat. No.: B176063

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An In-Depth Technical Guide to **3-Chloro-4,6-dimethylpyridazine**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**3-Chloro-4,6-dimethylpyridazine** is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a substituted pyridazine, it belongs to a class of molecules recognized as "privileged structures"—scaffolds known to interact with a diverse range of biological targets. The strategic placement of a reactive chlorine atom and two methyl groups on the pyridazine ring provides a unique combination of electronic and steric properties. This makes it a versatile intermediate for synthesizing compound libraries aimed at discovering novel therapeutics. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing field-proven insights for its effective use in research and development.

## Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in experimental settings. These parameters influence solubility, reactivity, and handling requirements. The properties of **3-Chloro-4,6-dimethylpyridazine** are summarized below.

Property	Value	Source(s)
CAS Number	17258-26-3	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> CIN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	142.59 g/mol	<a href="#">[1]</a>
IUPAC Name	3-chloro-4,6-dimethylpyridazine	N/A
Appearance	Expected to be a solid	Analog Data
Melting Point	Not specified; related compounds like 6-chloro-4,5-dimethylpyridazin-3-amine melt at 200-203°C	<a href="#">[2]</a>
Boiling Point	Not specified	N/A
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcohols	General Chemical Principles

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **3-Chloro-4,6-dimethylpyridazine** after synthesis or before use in a reaction. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous pyridazine derivatives.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **<sup>1</sup>H NMR** (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals:
  - A singlet for the aromatic proton on the pyridazine ring (C5-H), likely in the  $\delta$  7.0-7.5 ppm region.
  - Two singlets for the two non-equivalent methyl groups (C4-CH<sub>3</sub> and C6-CH<sub>3</sub>), expected in the  $\delta$  2.3-2.8 ppm range.

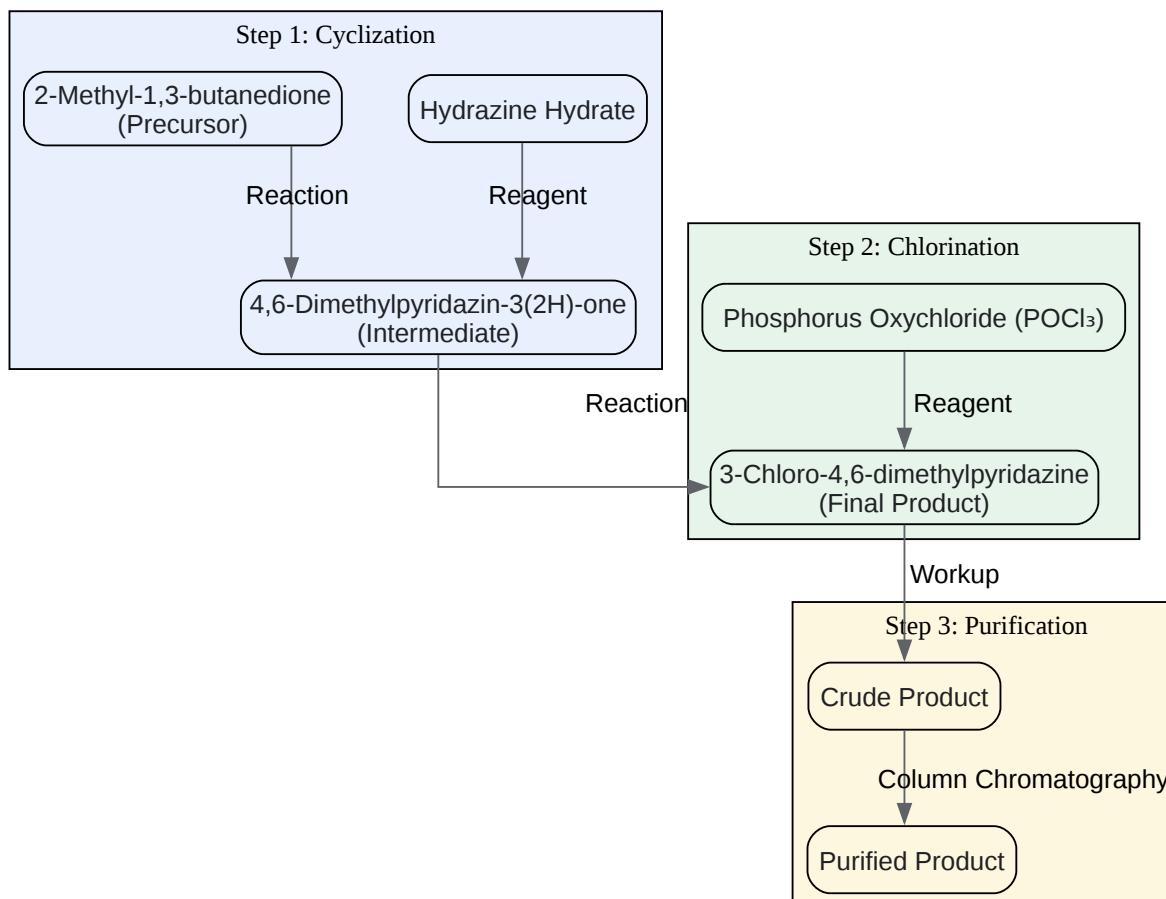
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six signals corresponding to the six carbon atoms in the molecule, including the two methyl carbons.
- IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of specific functional groups:
  - C-H stretching (aromatic and aliphatic) around  $2900\text{-}3100\text{ cm}^{-1}$ .
  - C=N and C=C stretching from the pyridazine ring in the  $1400\text{-}1600\text{ cm}^{-1}$  region.
  - C-Cl stretching, typically found in the  $600\text{-}800\text{ cm}^{-1}$  fingerprint region.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} \approx 142.6$ . A characteristic ( $\text{M}+2$ ) peak with approximately one-third the intensity of the  $\text{M}^+$  peak would be present, confirming the presence of a single chlorine atom.

## Synthesis and Experimental Protocol

The synthesis of chlorinated pyridazines typically involves the cyclization of a dicarbonyl compound with hydrazine to form a pyridazinone, followed by a chlorination step.<sup>[7]</sup><sup>[8]</sup>

## Conceptual Synthesis Workflow

The logical flow for synthesizing **3-Chloro-4,6-dimethylpyridazine** begins with a suitable precursor, which is then cyclized and subsequently chlorinated to yield the final product.

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Caption: General Synthesis and Purification Workflow.

## Detailed Experimental Protocol: Synthesis of 3-Chloro-4,6-dimethylpyridazine

This protocol is a representative procedure adapted from methods used for similar pyridazine derivatives.<sup>[7][8][9]</sup>

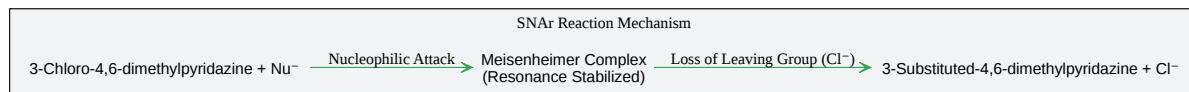
- Step 1: Synthesis of 4,6-Dimethylpyridazin-3(2H)-one.
  - In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
  - Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.
  - Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
  - Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethylpyridazin-3(2H)-one.
- Step 2: Chlorination to **3-Chloro-4,6-dimethylpyridazine**.
  - Caution: This step involves phosphorus oxychloride ( $\text{POCl}_3$ ), which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood.
  - In a round-bottom flask, suspend the 4,6-dimethylpyridazin-3(2H)-one (1 equivalent) in an excess of phosphorus oxychloride ( $\text{POCl}_3$ ), which can also serve as the solvent.
  - Heat the mixture to reflux (approximately 105 °C) for 3-5 hours.
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess  $\text{POCl}_3$ . This is a highly exothermic process.
  - Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

- Extract the aqueous mixture three times with an organic solvent such as dichloromethane or ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Step 3: Purification.
  - Concentrate the organic solution under reduced pressure to obtain the crude product.
  - Purify the residue by column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate, to yield pure **3-Chloro-4,6-dimethylpyridazine**.[\[10\]](#)

## Reactivity and Mechanistic Insights

The chemical utility of **3-Chloro-4,6-dimethylpyridazine** stems from the reactivity of its chloro substituent. The pyridazine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) at the C3 position.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is an excellent leaving group and is readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is the cornerstone of its use as a synthetic building block. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring stabilizes this negatively charged intermediate, thus lowering the activation energy for the substitution.[\[11\]](#)



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Caption: Mechanism of Nucleophilic Aromatic Substitution.

- Influence of Methyl Groups: The methyl groups at the C4 and C6 positions exert a moderate electron-donating effect through hyperconjugation. While this slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridazine, their primary influence is steric, potentially directing the approach of incoming nucleophiles.

## Applications in Drug Discovery

The pyridazine scaffold is a key pharmacophore in numerous biologically active compounds. The ability to easily modify the 3-position of **3-Chloro-4,6-dimethylpyridazine** makes it a valuable starting material for generating diverse molecular libraries for high-throughput screening.

- Central Nervous System (CNS) Agents: Pyridazine derivatives have shown promise as modulators of CNS targets, including GABA-A receptors. The scaffold's properties allow it to be incorporated into molecules designed to cross the blood-brain barrier.[12]
- Anticancer Activity: Many pyridazine-containing compounds have been investigated as anticancer agents, targeting signaling pathways involved in cell proliferation and apoptosis, such as EGFR and JNK pathways.[13]
- Antimicrobial and Antifungal Agents: The scaffold has been used to develop new anti-infective agents, with various substituted pyridazines showing activity against a range of bacterial and fungal strains.[13]

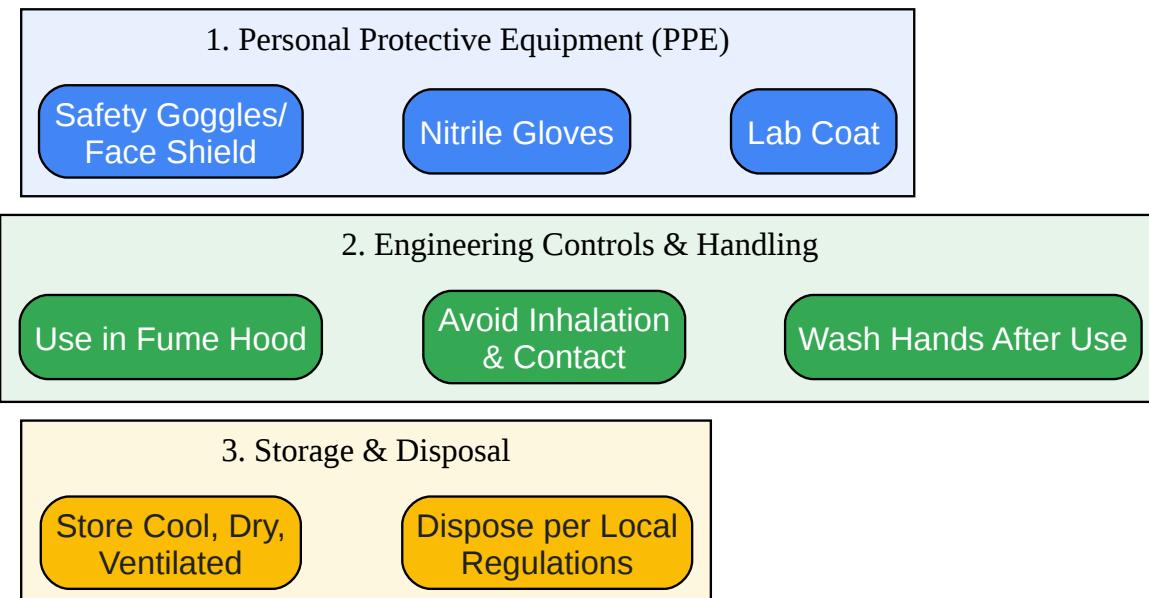
The chlorine atom is a bioisostere for other groups and its presence can enhance binding affinity and modulate pharmacokinetic properties.[14][15]

Derivative Class	Biological Target/Activity	Reference(s)
Aminopyridazines	GABA-A Receptor Antagonists, MAO-B Inhibition	[12]
Substituted Pyridazines	Inhibition of Microglial Activation, Anticancer	[12][13]
Various Pyridazine Derivatives	Antimicrobial and Antifungal Activity	[13]

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3-Chloro-4,6-dimethylpyridazine** is essential to ensure personnel safety. The following guidelines are based on safety data for structurally similar compounds.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Hazard Identification:
  - Causes skin irritation (H315).[\[16\]](#)[\[20\]](#)
  - Causes serious eye irritation (H319).[\[16\]](#)[\[20\]](#)
  - May be harmful if swallowed or inhaled.[\[18\]](#)[\[20\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[18\]](#)[\[21\]](#)
  - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[\[18\]](#)
  - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or vapors are generated, a NIOSH/MSHA approved respirator may be necessary.[\[18\]](#)
- Handling and Storage:
  - Avoid contact with skin, eyes, and clothing.[\[16\]](#)
  - Wash hands thoroughly after handling.[\[16\]](#)
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[16\]](#)[\[19\]](#)
  - Keep away from incompatible materials such as strong oxidizing agents.



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Caption: Safe Handling and Storage Workflow.

## Conclusion

**3-Chloro-4,6-dimethylpyridazine** is a strategically important heterocyclic intermediate. Its well-defined reactivity, centered on nucleophilic substitution at the C3 position, makes it an invaluable tool for synthetic and medicinal chemists. The pyridazine core, decorated with methyl groups, provides a robust scaffold for the development of novel small molecules targeting a wide array of biological pathways. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in the pursuit of new therapeutic agents.

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